Cas no 271600-24-9 ((S)-3-N-Cbz-Amino-Pentanoic Acid)
(S)-3-N-Cbz-Amino-Pentanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (3S)-
- (S)-3-N-CBZ-AMINO-PENTANOIC ACID
- (S)-3-(((benzyloxy)carbonyl)amino)pentanoic acid
- EN300-816836
- (S)-3-(((Benzyloxy)carbonyl)amino)pentanoicacid
- CS-0279183
- MFCD09991644
- (3S)-3-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOIC ACID
- 271600-24-9
- (S)-3-Benzyloxycarbonylamino-pentanoic acid
- (3S)-3-(phenylmethoxycarbonylamino)pentanoic acid
- AKOS026670767
- AS-37173
- (S)-3-N-Cbz-Amino-Pentanoic Acid
-
- MDL: MFCD09991644
- Inchi: 1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1
- InChI Key: FVBDPMBKPSHZGD-NSHDSACASA-N
- SMILES: C(O)(=O)C[C@@H](NC(OCC1=CC=CC=C1)=O)CC
Computed Properties
- Exact Mass: 251.11575802Da
- Monoisotopic Mass: 251.11575802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 75.6Ų
(S)-3-N-Cbz-Amino-Pentanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048996-250mg |
S)-3-N-Cbz-Amino-pentanoic acid |
271600-24-9 | 97% | 250mg |
£177.00 | 2022-02-28 | |
| Fluorochem | 048996-1g |
S)-3-N-Cbz-Amino-pentanoic acid |
271600-24-9 | 97% | 1g |
£444.00 | 2022-02-28 | |
| Fluorochem | 048996-5g |
S)-3-N-Cbz-Amino-pentanoic acid |
271600-24-9 | 97% | 5g |
£1330.00 | 2022-02-28 | |
| TRC | C228160-10mg |
(S)-3-N-Cbz-Amino-Pentanoic Acid |
271600-24-9 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C228160-50mg |
(S)-3-N-Cbz-Amino-Pentanoic Acid |
271600-24-9 | 50mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C228160-100mg |
(S)-3-N-Cbz-Amino-Pentanoic Acid |
271600-24-9 | 100mg |
$ 210.00 | 2022-04-01 | ||
| Chemenu | CM316247-1g |
(S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid |
271600-24-9 | 95% | 1g |
$346 | 2021-06-09 | |
| Chemenu | CM316247-5g |
(S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid |
271600-24-9 | 95% | 5g |
$1148 | 2021-06-09 | |
| Chemenu | CM316247-1g |
(S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid |
271600-24-9 | 95% | 1g |
$346 | 2023-02-22 | |
| Chemenu | CM316247-5g |
(S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid |
271600-24-9 | 95% | 5g |
$1148 | 2023-02-22 |
(S)-3-N-Cbz-Amino-Pentanoic Acid Suppliers
(S)-3-N-Cbz-Amino-Pentanoic Acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (S)-3-N-Cbz-Amino-Pentanoic Acid
Introduction to (S)-3-N-Cbz-Amino-Pentanoic Acid (CAS No. 271600-24-9)
(S)-3-N-Cbz-Amino-Pentanoic Acid, with the chemical formula C₉H₁₃NO₄, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This enantiomerically pure compound is widely recognized for its utility in the synthesis of chiral drugs and peptides. The presence of a carbobenzyloxy (Cbz) group at the amino terminus enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
The compound is characterized by its high purity and enantiomeric excess, which are critical for applications in drug development where stereochemistry plays a pivotal role. (S)-3-N-Cbz-Amino-Pentanoic Acid is particularly notable for its role in the synthesis of β-lactam antibiotics and other therapeutic agents that rely on precise stereochemical configurations.
In recent years, advancements in synthetic methodologies have further highlighted the importance of this compound. The development of more efficient and environmentally friendly synthetic routes has not only improved the yield but also reduced the cost of production, making it more accessible for industrial applications. These innovations align with the growing emphasis on sustainable chemistry practices.
One of the most compelling aspects of (S)-3-N-Cbz-Amino-Pentanoic Acid is its versatility in pharmaceutical applications. It serves as a building block for constructing complex molecules, including protease inhibitors and other targeted therapies. The compound's ability to undergo selective reactions while maintaining its chirality makes it indispensable in medicinal chemistry.
Recent studies have also explored its potential in peptide mimetics, where it acts as a scaffold for designing molecules that mimic the behavior of natural peptides but with enhanced pharmacological properties. This approach has shown promise in developing treatments for various diseases, including cancer and inflammatory disorders.
The role of (S)-3-N-Cbz-Amino-Pentanoic Acid in drug discovery has been further underscored by its incorporation into novel therapeutic agents. For instance, researchers have utilized this compound to develop new antibiotics that target resistant bacterial strains. The ability to fine-tune the molecular structure while maintaining biological activity has been a key factor in these developments.
Moreover, the compound's significance extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it a valuable precursor for synthesizing compounds that have applications in crop protection and material science. This broad utility underscores its importance as a chemical intermediate.
The synthesis of (S)-3-N-Cbz-Amino-Pentanoic Acid typically involves chiral resolution or asymmetric synthesis methods to ensure high enantiomeric purity. These methods often leverage biocatalytic approaches, which are more sustainable and environmentally benign compared to traditional chemical synthesis. The growing interest in green chemistry has driven research into optimizing these processes further.
In conclusion, (S)-3-N-Cbz-Amino-Pentanoic Acid (CAS No. 271600-24-9) is a multifaceted compound with extensive applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a key intermediate in drug development and its potential in innovative synthetic methodologies highlight its importance in modern chemistry. As research continues to evolve, the utility of this compound is expected to expand, contributing to advancements across multiple scientific disciplines.
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